2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
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Description
The compound “2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide” is a derivative of 1,2,4-triazole . 1,2,4-Triazoles are known for their multidirectional biological activity and are used in a variety of drugs available in clinical therapy including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic and anti-inflammatory agents .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is quite stable and difficult to cleave . They act as isosteres of amide, ester, and carboxylic acid . The 1,2,4-triazole ring can exist in two tautomeric forms, with 1H-1,2,4-triazole being more stable than 4H-1,2,4-triazole .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives can vary widely depending on the specific compound and the conditions. For example, introducing electron-donating groups can contribute to good inhibitory activity against certain enzymes .Mechanism of Action
1,2,4-Triazoles act as important pharmacophores by interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility . They are an integral part of a variety of drugs and can have various mechanisms of action depending on the specific drug .
Future Directions
1,2,4-Triazoles are the focus of renewed interest among organic and medicinal chemists, as several novel hybrids with broader spectrum have been synthesized based on molecular hybridization . Future research may focus on further exploring the medicinal attributes of 1,2,4-triazoles and developing new biologically active entities for the rational design and development of new target-oriented drugs .
Properties
IUPAC Name |
2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-15-7-9-16(10-8-15)13-22-19(27)14-25-21(28)26-18(23-25)11-12-20(24-26)29-17-5-3-2-4-6-17/h7-12,17H,2-6,13-14H2,1H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYLJLLOBJIKBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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